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Compound of Interest

Compound Name: IT-901

Cat. No.: B608143 Get Quote

Technical Support Center: IT-901
Important Notice: Information regarding a specific compound designated "IT-901" is not

available in the public domain based on the conducted search. The following content is

generated based on a closely related CDK7 inhibitor, Q901, for which preclinical and clinical

data have been published. This information should be considered illustrative and may not be

directly applicable to a compound named "IT-901."

Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for the CDK7 inhibitor Q901?

Q901 is a potent and selective, covalently binding inhibitor of Cyclin-Dependent Kinase 7

(CDK7). By inhibiting CDK7, Q901 disrupts the transcriptional regulation of cancer cells,

leading to an inhibition of the DNA damage repair response and an increase in genomic

instability.[1] Furthermore, Q901 impacts cell cycle checkpoints by inhibiting T-loop

phosphorylation and transcriptionally downregulating key cell cycle kinases such as CDK1,

CDK2, and CDK4.[1]

Q2: What are the potential off-target effects of Q901 observed in preclinical and clinical

studies?

While Q901 is described as having "excellent specificity for CDK7 against other protein

kinases," all small molecule inhibitors have the potential for off-target activities.[1] A

comprehensive understanding of its off-target profile is crucial for interpreting experimental

results and anticipating potential side effects.
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Currently, publicly available data on the specific off-target molecular interactions of Q901 is

limited. Broader, non-mechanism-based adverse effects have been reported in a Phase I

clinical trial.

Q3: What are the most common treatment-related adverse events (TRAEs) observed with

Q901 in clinical trials?

In a Phase I study (QRNT-009) involving patients with advanced solid tumors, the most

common treatment-related adverse events (TRAEs) occurring in ≥ 15% of patients were

nausea (29.4%), anemia (23.6%), and fatigue (23.5%).[1] Importantly, as of the data cutoff, no

dose-limiting toxicities (DLTs), treatment-related serious adverse events (SAEs), treatment

discontinuations, or dose reductions were observed.[1]

Troubleshooting Guide
Problem: Unexpected cellular phenotype observed in my in vitro experiment with a CDK7

inhibitor.

Possible Cause: This could be due to a known on-target effect of CDK7 inhibition that was not

anticipated in your specific cell line or experimental context, or it could be the result of an off-

target effect.

Troubleshooting Steps:

Review On-Target Effects: Carefully review the known consequences of CDK7 inhibition,

including impacts on transcription, cell cycle progression, and DNA damage repair. Your

observed phenotype may be a direct or indirect result of these on-target activities.

Literature Search for Similar Phenotypes: Search for literature describing similar unexpected

phenotypes with other CDK7 inhibitors or drugs affecting related pathways.

Consider Off-Target Kinase Profiling: If the phenotype persists and cannot be explained by

on-target effects, consider performing an unbiased kinome-wide profiling experiment to

identify potential off-target interactions of the inhibitor in your experimental system.

Data on Q901 Safety Profile
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Table 1: Summary of Treatment-Related Adverse Events (TRAEs) in the QRNT-009 Phase I

Study of Q901

Adverse Event Percentage of Patients (≥ 15%)

Nausea 29.4%

Anemia 23.6%

Fatigue 23.5%

Data from the interim results of the QRNT-009 Phase I study as of 12Jan2024.[1]

Experimental Protocols
Protocol 1: General Kinase Profiling Assay to Identify Off-Target Effects

This is a generalized protocol for assessing the selectivity of a kinase inhibitor. Specific details

may vary depending on the platform used (e.g., commercial services like KinomeScan™ or in-

house assays).

Objective: To identify the spectrum of kinases that a test compound (e.g., a CDK7 inhibitor)

interacts with at a given concentration.

Methodology:

Compound Preparation: Prepare a stock solution of the test inhibitor at a high concentration

(e.g., 10 mM) in a suitable solvent (e.g., DMSO). Prepare serial dilutions to the desired final

screening concentrations.

Assay Principle (Example: Competition Binding Assay):

A library of kinases, each tagged with a DNA-tag, is used.

An immobilized, active-site directed ligand is prepared on a solid support.

The kinase library is incubated with the immobilized ligand and the test compound.
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Kinases that bind to the test compound in solution will be depleted from the pool of

kinases that can bind to the immobilized ligand.

The amount of each kinase bound to the solid support is quantified by eluting the DNA

tags and measuring their abundance using a method like qPCR or sequencing.

Data Analysis:

The results are typically expressed as the percentage of the kinase remaining bound to

the immobilized ligand in the presence of the test compound, compared to a vehicle

control (e.g., DMSO).

A lower percentage of remaining bound kinase indicates a stronger interaction between

the kinase and the test compound.

Results are often visualized as a "tree spot" diagram, mapping the interactions across the

human kinome.

Signaling Pathways and Experimental Workflows
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Caption: On-target signaling pathway of the CDK7 inhibitor Q901.
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Caption: Troubleshooting workflow for unexpected experimental results.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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